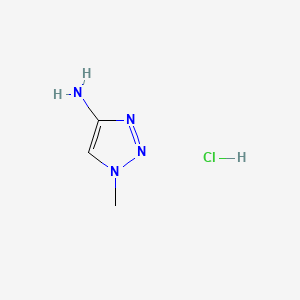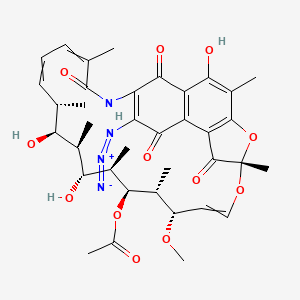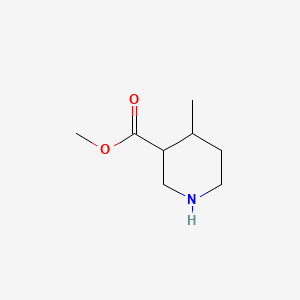
Glucose Pentasulfate, Potassium Salt, Technical Grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Potassium in Agriculture
Research emphasizes the critical role of potassium (K) in agriculture, highlighting its influence on soil health, plant physiology, and nutrition. Future research needs focus on improving basic and applied knowledge on potassium's role in soils, plants, crop nutrition, and its broader implications on human and animal diets. The ability of potassium to influence plant stress responses, including disease, pest resistance, and tolerance to abiotic stresses like drought and salinity, underscores its importance in sustainable agricultural practices (Römheld & Kirkby, 2010).
Blood Glucose Determination
The study on tube additives for blood glucose determination highlights the limitations of traditional sodium fluoride (NaF) additives and suggests the superiority of citrate buffer in stabilizing blood glucose levels. This advancement in methodology is critical for accurate diabetes diagnostics and management, ensuring reliable plasma glucose measurements (Lippi et al., 2018).
Glucose, Insulin, and Myocardial Ischaemia
Insulin's role in glucose control and its potential as part of glucose–insulin–potassium therapy for myocardial ischaemia is reviewed. This highlights the physiological and therapeutic implications of glucose and insulin management in cardiovascular health, suggesting benefits beyond glucose homeostasis (Devos et al., 2006).
Nutrition Principles for Diabetes
Nutritional recommendations for diabetes management emphasize the importance of glucose control. The review classifies nutrition principles based on evidence levels, advocating for a diet that supports glucose management and overall health in individuals with diabetes (Franz et al., 2002).
Low-Calorie Sweeteners and Metabolism
This review assesses the biological fate of low-calorie sweeteners, including their absorption, metabolism, and excretion. Understanding the metabolic pathways of these sweeteners is essential for evaluating their safety and potential health benefits, particularly in the context of glucose management and obesity prevention (Magnuson et al., 2016).
Wirkmechanismus
Glucose Pentasulfate, Potassium Salt, Technical Grade is a glucose derivative that contains five sulfate groups . It inhibits fibril formation by amyloid-β (1-40) (Aβ40) and induces dissolution of preformed Aβ40 fibrils in vitro in a concentration-dependent manner . Glucose Pentasulfate also inhibits Aβ interaction with heparan sulfate/heparin in a solid phase binding assay .
Safety and Hazards
Eigenschaften
IUPAC Name |
pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-LLXKGFLCSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747855 |
Source


|
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359435-44-2 |
Source


|
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

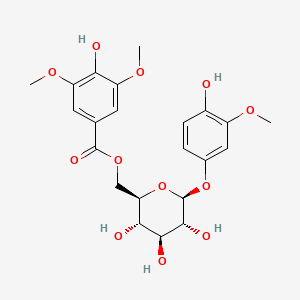
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester](/img/no-structure.png)

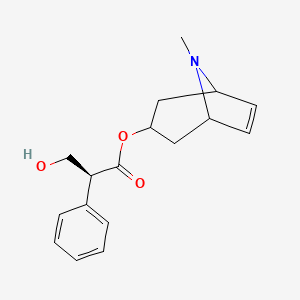
![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
